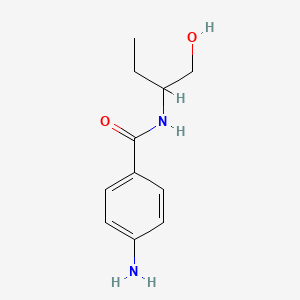![molecular formula C24H26F2N4O3 B2453052 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea CAS No. 1207055-14-8](/img/structure/B2453052.png)
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea is a useful research compound. Its molecular formula is C24H26F2N4O3 and its molecular weight is 456.494. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Chemical Synthesis and Drug Design
Chemical Synthesis and Intermediates : The compound is involved in the synthesis of 1,2-oxazines and related compounds, crucial in the field of chemical synthesis. These compounds have broad applications, including their role as chiral synthons and their potential involvement in various chemical reactions (Sainsbury, 1991).
Biological Importance of Furan Derivatives : Furan derivatives, a part of the compound's structure, are significant in drug design. They play a crucial role as structural units in bioactive molecules, emphasizing their medicinal chemistry importance, particularly in the design of antiviral, antitumor, and antimycobacterial drugs (Ostrowski, 2022).
Urea Moiety in Drug Design : The urea moiety, part of the compound's structure, is noted for its unique hydrogen bonding capabilities, making it a significant functional group in drug-target interactions. It's widely incorporated in small molecules displaying a range of bioactivities, and its presence is critical in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules in drug design (Jagtap et al., 2017).
Applications in Biosensors and Analytical Chemistry
Urea in Biosensors : Urea, as part of the compound's structure, plays a significant role in the development of biosensors designed to detect and quantify urea concentrations. These biosensors are crucial in diagnosing various critical diseases and are important in fields like fisheries, dairy, and agriculture (Botewad et al., 2021).
Piperazine Derivatives in Therapeutics : Piperazine derivatives are prominent in therapeutic applications, found in various well-known drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory properties. Slight modifications in the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules (Rathi et al., 2016).
Applications in Environmental Chemistry and Material Science
Biomass Conversion to Furan Derivatives : The compound's furan component is crucial in converting plant biomass into valuable furan derivatives, providing sustainable alternatives to non-renewable hydrocarbon sources. These derivatives have potential applications in producing monomers, polymers, fuels, solvents, pharmaceuticals, and pesticides (Chernyshev et al., 2017).
Urea as a Hydrogen Carrier : The urea part of the compound is explored as a hydrogen carrier, offering a potential solution for safe, sustainable, and long-term energy supply. Its non-toxic, stable nature makes it an excellent candidate for transport and storage, playing a vital role in future hydrogen economy scenarios (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N4O3/c1-32-18-9-7-17(8-10-18)29-11-13-30(14-12-29)21(22-6-3-15-33-22)16-27-24(31)28-23-19(25)4-2-5-20(23)26/h2-10,15,21H,11-14,16H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBVUZFAYLAVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)NC3=C(C=CC=C3F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2452972.png)
![2-[2,2-Dimethylpropyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2452973.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2452974.png)
![1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452975.png)
![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)

![(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2452985.png)
![(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2452986.png)
![Tris[4'-(2-thienyl)-4-biphenylyl]amine](/img/structure/B2452987.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2452992.png)